methyl 3-(1H-1,2,4-triazol-1-yl)propanoate
Overview
Description
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate is an organic compound with the molecular formula C6H9N3O2. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate, also known as Methyl-3-(1H-1,2,4-triazole-1-yl)-propionate, is a complex compound. It’s known that triazole derivatives can actively contribute to binding to the active site of enzymes .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety can actively contribute to binding to the active site of enzymes . This interaction could potentially lead to changes in the enzyme’s function, affecting the biochemical pathways in which the enzyme is involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the reaction of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various halogenated compounds and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted triazole derivatives .
Scientific Research Applications
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure but differ in the position of the nitrogen atoms.
1,2,4-Triazole Derivatives: Other derivatives of 1,2,4-triazole, such as fluconazole and voriconazole, are well-known for their antifungal properties.
Uniqueness
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific ester functional group, which can be easily modified to produce a wide range of derivatives. This versatility makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 3-(1,2,4-triazol-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-11-6(10)2-3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTDBXDIDCTVFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544039 | |
Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106535-19-7 | |
Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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